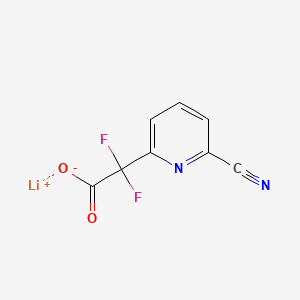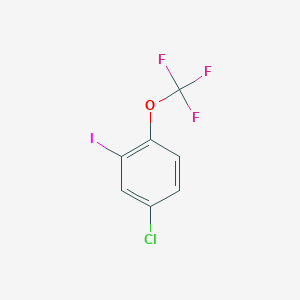
4-Chloro-2-iodo-1-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-iodo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3IO It is a halogenated aromatic compound featuring chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-2-iodo-1-(trifluoromethoxy)benzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-Chloro-2-iodo-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Chloro-2-iodo-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-2-iodo-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s halogen atoms and trifluoromethoxy group can participate in various interactions, such as nucleophilic substitution or electrophilic aromatic substitution. These interactions are facilitated by the electron-withdrawing nature of the trifluoromethoxy group, which can influence the reactivity of the benzene ring .
類似化合物との比較
Similar Compounds
2-Chloro-1-iodo-4-(trifluoromethoxy)benzene: This compound has a similar structure but with different positions of the chlorine and iodine atoms.
4-Iodobenzotrifluoride: This compound lacks the chlorine atom but has a similar trifluoromethoxy group attached to the benzene ring.
Uniqueness
4-Chloro-2-iodo-1-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both chlorine and iodine atoms, along with the trifluoromethoxy group, provides a versatile platform for various chemical transformations and applications in research and industry.
特性
分子式 |
C7H3ClF3IO |
|---|---|
分子量 |
322.45 g/mol |
IUPAC名 |
4-chloro-2-iodo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3ClF3IO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H |
InChIキー |
WVZLIIVODPKJMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)I)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
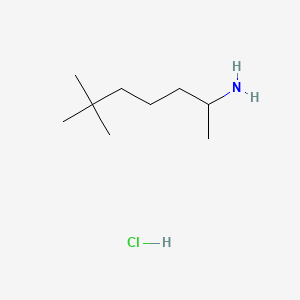
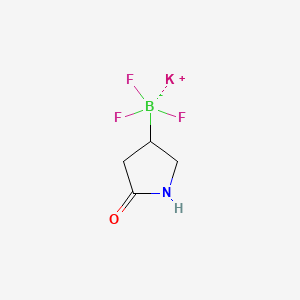
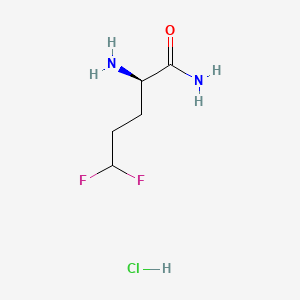
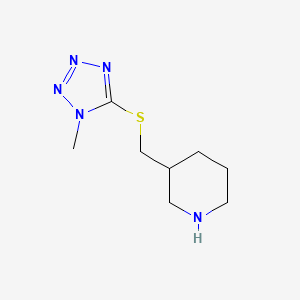
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
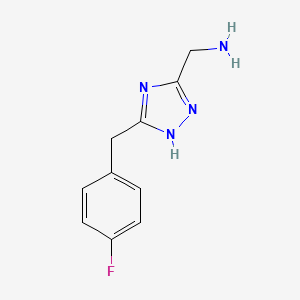
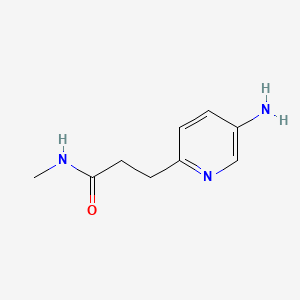
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
